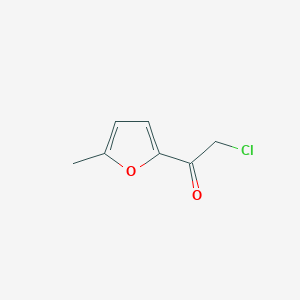
1,1,3-Trichloro-1-fluoropropane
Descripción general
Descripción
1,1,3-Trichloro-1-fluoropropane is a chemical compound with the molecular formula C3H4Cl3F . It has an average mass of 165.421 Da and a monoisotopic mass of 163.936264 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, four hydrogen atoms, three chlorine atoms, and one fluorine atom . The exact spatial arrangement of these atoms would depend on the specific isomer of the compound.Aplicaciones Científicas De Investigación
Electrochemistry and Energy Storage
1,1,3-Trichloro-1-fluoropropane and its structural analogs have been investigated in the context of energy storage, particularly in lithium-ion batteries. For instance, 1-Fluoropropane-2-one, a compound structurally similar to this compound, has been studied as an effective SEI-forming additive in propylene carbonate-based electrolytes for graphite electrodes. This additive enhances first cycle efficiency and ensures stable cycling, highlighting its potential in improving the performance of lithium-ion batteries (Krämer et al., 2012).
Chemical Structure and Stability
The structural and conformational behavior of compounds related to this compound, like 3-chloropropanal and 3-fluoropropanal, has been examined. Investigations utilizing ab initio calculations have revealed complex mixtures of stable conformers, shedding light on the molecule's structural stability and conformational dynamics (Badawi & Förner, 2001).
Flammability and Combustion Studies
Research on fluoropropanes, including isomers of this compound, has been pivotal in understanding the flammability characteristics of hydrofluorocarbons (HFCs). Studies measuring the burning velocity of various fluoropropanes have provided insights into their combustion behavior, which is crucial for safety assessments and industrial applications (Takizawa et al., 2008).
Radiopharmaceutical Synthesis
Compounds structurally akin to this compound have been explored in the field of radiopharmaceuticals. For example, the synthesis of N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) involves a compound related to this compound, showcasing the potential of such molecules in medical imaging and diagnostics (Klok et al., 2006).
Propiedades
IUPAC Name |
1,1,3-trichloro-1-fluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3F/c4-2-1-3(5,6)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIKKIADJVUSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382175 | |
| Record name | 1,1,3-trichloro-1-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-99-5 | |
| Record name | 1,1,3-trichloro-1-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-3H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3358612.png)
![1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358619.png)





![methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3358667.png)






